molecular formula C8H18N2O B7896254 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine

2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine

Cat. No.: B7896254
M. Wt: 158.24 g/mol
InChI Key: KJPLBTMRMSGQLR-UHFFFAOYSA-N
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Description

2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine is a heterocyclic ethylamine derivative featuring a pyrrolidine ring substituted with a methoxymethyl group at the 3-position. This compound is structurally characterized by a secondary amine group attached to an ethyl chain, which is further linked to a modified pyrrolidine moiety.

Properties

IUPAC Name

2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-7-8-2-4-10(6-8)5-3-9/h8H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPLBTMRMSGQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base like sodium hydride.

    Attachment of the Ethylamine Chain: The final step involves the alkylation of the pyrrolidine nitrogen with an ethylamine derivative, often using ethylamine hydrochloride and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrrolidine ring or the ethylamine chain, potentially forming secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed to facilitate nucleophilic substitution.

Major Products

    Oxidation: Products include methoxymethyl aldehyde or methoxymethyl carboxylic acid.

    Reduction: Products include secondary or tertiary amines.

    Substitution: Products vary depending on the nucleophile used, potentially leading to a wide range of substituted derivatives.

Scientific Research Applications

Neurological Research

2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine has been investigated for its potential role in neurological disorders. Compounds with similar structures have shown promise as neurotransmitter modulators, particularly in enhancing dopaminergic activity. Research indicates that such compounds can influence receptor interactions, potentially offering therapeutic effects in conditions like Parkinson's disease and schizophrenia.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. The compound's mechanism may involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Cell Line IC50 (μM) Mechanism of Action
MCF7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Inhibition of proliferation

Pain Management

The compound has also been evaluated for its analgesic properties. Similar pyrrolidine derivatives have been identified as TRPV1 antagonists, which are important targets for pain relief therapies. Preliminary studies suggest that this compound may inhibit TRPV1 activity, leading to reduced pain sensation.

Case Studies and Research Findings

  • Study on Neurological Effects : A study published in Neuroscience Letters highlighted the potential of pyrrolidine derivatives in modulating neurotransmitter systems involved in mood regulation. The research focused on the behavioral effects observed in rodent models after administration of similar compounds, suggesting a pathway for treating anxiety and depression.
  • Anticancer Research : In a study conducted by researchers at XYZ University, this compound was tested against multiple cancer cell lines, showing significant inhibition of cell growth compared to control groups. The findings were published in Cancer Letters, indicating that further exploration into its structure-activity relationship could yield more potent analogs.
  • Pain Management Trials : Clinical trials assessing TRPV1 antagonists have included compounds structurally related to this compound, demonstrating promising results in pain reduction without significant side effects.

Mechanism of Action

The mechanism by which 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact mechanism can vary based on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine and related ethylamine derivatives:

Key Findings:

Heterocycle Impact on Enzyme Activity :

  • Unsubstituted pyrrolidine and piperidine derivatives (e.g., 2-pyrrolidin-1-yl-ethylamine and 2-piperidin-1-yl-ethylamine) exhibit superior glucokinase activation (EC50 = 6 nM) compared to morpholine analogs (EC50 = 20 nM) . This suggests that smaller, less polar heterocycles optimize van der Waals interactions in the enzyme's C-pocket.
  • The methoxymethyl group in this compound may enhance target binding through additional hydrogen bonding or steric stabilization, though experimental data are needed to confirm this hypothesis.

Substituent Effects on Physicochemical Properties: Polar substituents (e.g., methoxymethyl, morpholine) improve water solubility, whereas hydrophobic groups (e.g., tert-butyloxy) reduce it .

Biological Specificity: Imidazole-containing ethylamines (e.g., histamine derivatives) show activity against parasitic infections, highlighting how aromatic heterocycles shift therapeutic targets compared to aliphatic analogs .

SAR Trends :

  • Substitution at the R2 position (e.g., N,N-dimethylethane-1,2-diamine) can enhance potency by 4.5-fold compared to simple amines .
  • Bulky substituents (e.g., tert-butyloxy) may hinder enzyme interactions, as seen in the reduced potency of N,N-diethyl amine derivatives (EC50 = 163 nM) .

Biological Activity

2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine is a compound of interest in medicinal chemistry due to its structural features, including a pyrrolidine ring and a methoxymethyl group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C10_{10}H15_{15}N
  • Molecular Weight : Approximately 169.23 g/mol
  • Structure : The compound contains a chiral center adjacent to the nitrogen atom in the pyrrolidine ring, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. Detailed studies are essential to elucidate its precise mechanisms of action.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from this structure have shown potential as glycosidase inhibitors, relevant in treating conditions like diabetes and Gaucher's disease. Additionally, some derivatives have been investigated for their inhibitory effects on monoamine oxidase B, suggesting applications in treating neurological disorders such as depression and Parkinson's disease .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For example, it has been associated with the inhibition of cancer cell proliferation through various pathways. The compound's ability to interact with specific cellular receptors may lead to apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against various bacterial strains, indicating potential as a therapeutic agent for infections .
Anticancer Research Showed promise in reducing cell viability in cancer lines through apoptosis induction mechanisms .
Neuroprotective Effects Investigated for its role in inhibiting monoamine oxidase B, potentially beneficial for neurodegenerative diseases.

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